4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
6-(Methylthio)-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea and malononitrile under basic conditions, followed by cyclization and subsequent methylation . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Methylthio)-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-methylthio-4-cyanomethoxypyrimidine
- 6-Methyl-2-methylthio-3-cyanomethylpyrimidinone-4
- 6-Acetylmonodethiogliotoxin
- 6-Acetylbisdethiobis(methylthio)gliotoxin
Uniqueness
6-(Methylthio)-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109228-96-8 |
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Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3S2/c1-17-12-9(7-13)11(16)14-10(15-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15,16) |
InChI Key |
GUTANOPNJZCPSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=S)NC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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